molecular formula C21H19ClN2O3S B4754936 N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea

N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea

Cat. No. B4754936
M. Wt: 414.9 g/mol
InChI Key: NDOHKQSKYJTOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea, also known as AG-490, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. AG-490 is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathways, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea exerts its pharmacological effects by inhibiting the JAK/STAT signaling pathway. JAKs are a family of tyrosine kinases that are activated by cytokines and growth factors and play a crucial role in the regulation of cellular processes. STATs are a family of transcription factors that are activated by JAKs and translocate to the nucleus to regulate gene expression.
N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea inhibits the activation of JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of STATs and the subsequent activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been reported to have various biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, suppression of inflammation, and modulation of immune responses.

Advantages and Limitations for Lab Experiments

N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea is a potent and selective inhibitor of the JAK/STAT signaling pathway, which makes it a valuable tool for studying the role of this pathway in various cellular processes. However, N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has some limitations, including its low solubility in water and its potential off-target effects on other kinases.
List of

Future Directions

1. Development of more potent and selective JAK inhibitors based on the structure of N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea.
2. Investigation of the role of JAK/STAT signaling pathway in various diseases, including neurodegenerative disorders and metabolic diseases.
3. Development of N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea analogs with improved pharmacokinetic properties and reduced toxicity.
4. Investigation of the potential use of N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea in combination therapy with other drugs for the treatment of cancer and other diseases.
5. Study of the effect of N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea on the immune system and its potential use in the treatment of autoimmune disorders.
Conclusion:
In conclusion, N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea is a potent inhibitor of the JAK/STAT signaling pathway, which has gained significant attention in the field of scientific research due to its potential therapeutic applications. N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its role in cancer, inflammation, and autoimmune disorders, and several future directions have been proposed to further explore its potential as a therapeutic agent.

Scientific Research Applications

N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. In addition, N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been reported to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
In inflammation and autoimmune disorders, N-{2-[(4-chlorophenyl)thio]phenyl}-N'-(3,4-dimethoxyphenyl)urea has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce the activation of immune cells, such as T cells and macrophages.

properties

IUPAC Name

1-[2-(4-chlorophenyl)sulfanylphenyl]-3-(3,4-dimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S/c1-26-18-12-9-15(13-19(18)27-2)23-21(25)24-17-5-3-4-6-20(17)28-16-10-7-14(22)8-11-16/h3-13H,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOHKQSKYJTOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(4-Chlorophenyl)sulfanyl]phenyl}-3-(3,4-dimethoxyphenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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